1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
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Overview
Description
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole is a complex organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by its unique fused ring structure, which includes a benzene ring, a chromene moiety, and an isoxazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]oxazole
- 1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]thiazole
Uniqueness
1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole is unique due to its specific ring structure and the presence of the isoxazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-4-11-9(3-1)5-6-12-13(11)14-10(7-16-12)8-17-15-14/h1-6,10,14-15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXKEZGOMLRGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CONC2C3=C(O1)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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